molecular formula C10H13ClO3 B8578773 Ethyl (2-chloro-6-oxocyclohex-1-en-1-yl)acetate CAS No. 53102-08-2

Ethyl (2-chloro-6-oxocyclohex-1-en-1-yl)acetate

Cat. No. B8578773
Key on ui cas rn: 53102-08-2
M. Wt: 216.66 g/mol
InChI Key: XPYSOXJSUZCEMD-UHFFFAOYSA-N
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Patent
US04992465

Procedure details

A slurry of ethyl α-(2,6-dioxocyclohexyl)acetate hydrate (1.53 kg) in methylene chloride (7.7 L) is brought to reflux and then thionyl chloride (1.80 kg) is added dropwise over a period of 1.75 hours. The solution is refluxed for 3 hours and then evaporated in vacuo to yield an oil which is distilled to give ethyl α-(2-chloro-6-oxo-cyclohex-1-enyl)acetate as a yellow oil, bp 115°-125°/0.2 mm.
Name
ethyl α-(2,6-dioxocyclohexyl)acetate hydrate
Quantity
1.53 kg
Type
reactant
Reaction Step One
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
7.7 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[O:2]=[C:3]1[CH2:8][CH2:7][CH2:6][C:5](=O)[CH:4]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].S(Cl)([Cl:18])=O>C(Cl)Cl>[Cl:18][C:5]1[CH2:6][CH2:7][CH2:8][C:3](=[O:2])[C:4]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1|

Inputs

Step One
Name
ethyl α-(2,6-dioxocyclohexyl)acetate hydrate
Quantity
1.53 kg
Type
reactant
Smiles
O.O=C1C(C(CCC1)=O)CC(=O)OCC
Step Two
Name
Quantity
1.8 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
7.7 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(CCC1)=O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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